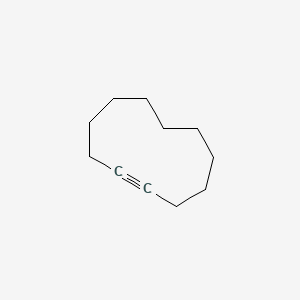
3,6-Dimethoxy-9H-carbazole
Vue d'ensemble
Description
3,6-Dimethoxy-9H-carbazole is a member of carbazoles . It is used in the field of organic electronics for the photoelectric conversion layer and the synthesis of luminescent materials . It can also be used as a precursor for organic fluorescent materials, dyes, and photochemical luminescent materials .
Synthesis Analysis
The synthesis of 3,6-Dimethoxy-9H-carbazole involves electropolymerization of carbazole moieties . The synthesis of carbazole having functionalization in the 3,6 position from 9H-carbazole is quite simple . A catalytic, high yielding, and scalable procedure for the synthesis of 9H-carbazole-3,6-dicarbonitrile has been developed .Molecular Structure Analysis
The molecular formula of 3,6-Dimethoxy-9H-carbazole is C14H13NO2 . Its average mass is 227.258 Da and its monoisotopic mass is 227.094635 Da .Chemical Reactions Analysis
Carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives . The 2,7 and 3,6 positions are more active than the others .Physical And Chemical Properties Analysis
3,6-Dimethoxy-9H-carbazole has a density of 1.2±0.1 g/cm^3, a boiling point of 426.7±25.0 °C at 760 mmHg, and a flash point of 153.9±13.4 °C . It has 3 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds .Applications De Recherche Scientifique
Organic Electronic Devices
3,6-Dimethoxy-9H-carbazole is used in the photoelectric conversion layer of organic electronic devices . The carbazole core of this compound plays a crucial role in the performance of these devices.
Light Emitting Materials
This compound is also used in the synthesis of light-emitting materials . The methoxy groups attached to the carbazole ring can enhance the photoluminescence properties of these materials, making them suitable for use in light-emitting diodes (LEDs) and other optoelectronic devices.
Organic Fluorescent Materials
3,6-Dimethoxy-9H-carbazole can be used as a precursor for organic fluorescent materials . These materials have applications in various fields, including bioimaging, sensing, and optoelectronics.
Dyes
The carbazole core of 3,6-Dimethoxy-9H-carbazole can be used in the synthesis of dyes . These dyes can be used in various applications, including textiles, printing, and pigments.
Photochemical Luminescent Materials
3,6-Dimethoxy-9H-carbazole can also be used as a precursor for photochemical luminescent materials . These materials can absorb light and re-emit it, making them useful in various applications, including display technologies and lighting.
Organic and Pharmaceutical Intermediates
This compound can be used as an organic intermediate and a pharmaceutical intermediate . It can be used in the laboratory research process and chemical pharmaceutical analysis process.
Perovskite Solar Cells
3,6-Dimethoxy-9H-carbazole is used in the hole transport layer of perovskite solar cells . It helps improve the power conversion efficiencies of these cells and ensures their long-term stability.
Stabilizing the NiOx/Perovskite Interface
A surface-anchored (4-(3,11-dimethoxy-7H-dibenzo[c,g]carbazol-7-yl)butyl)phosphonic acid (MeO-4PADBC) SAM can improve and stabilize the NiOx/perovskite interface . This leads to a reduction in the voltage deficit of perovskite solar cells with various perovskite compositions and results in strong interface toughening effects under thermal stress.
Mécanisme D'action
Target of Action
It is known that the compound can be used as an organic intermediate and a pharmaceutical intermediate , suggesting that it may interact with various biological targets.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like 3,6-Dimethoxy-9H-carbazole . .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3,6-dimethoxy-9H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-16-9-3-5-13-11(7-9)12-8-10(17-2)4-6-14(12)15-13/h3-8,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKMWXHJSIEAEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2C=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349388 | |
| Record name | 3,6-Dimethoxy-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dimethoxy-9H-carbazole | |
CAS RN |
57103-01-2 | |
| Record name | 3,6-Dimethoxy-9H-carbazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57103-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6-Dimethoxy-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-Dimethoxy-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the incorporation of 3,6-Dimethoxy-9H-carbazole into a spirobi[acridine] based HTM influence the performance of perovskite solar cells?
A1: [] Incorporating 3,6-Dimethoxy-9H-carbazole moieties into a 10H,10'H-9,9'-spirobi[acridine] core, creating the HTM BSA50, leads to improved hole mobility and a higher work function compared to a similar HTM lacking this specific substitution (BSA51). This results in more efficient hole transportation from the perovskite layer to the HTM layer in PSCs. Consequently, BSA50-based PSCs exhibit higher open-circuit voltage (Voc) and fill factor (FF) compared to BSA51-based devices, ultimately leading to a higher power conversion efficiency (PCE) of 22.65%. []
Q2: How does the stability of a 3,6-Dimethoxy-9H-carbazole containing HTM compare to the commonly used spiro-OMeTAD in perovskite solar cells?
A2: [] The hydrophobicity of the 3,6-Dimethoxy-9H-carbazole containing HTM, BSA50, contributes to improved device stability. Unencapsulated PSCs fabricated with BSA50 demonstrated superior stability compared to devices employing the commonly used spiro-OMeTAD. The BSA50-based devices retained nearly 90% of their initial efficiency after 1000 hours of operation, highlighting the potential of 3,6-Dimethoxy-9H-carbazole as a component in long-lasting PSCs. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-[(3-methyl-4-oxo-2-quinazolinyl)thio]-N-phenylacetamide](/img/structure/B1218381.png)
![1,4,8-Trimethyl-12-quinolino[2,3-b]quinolinamine](/img/structure/B1218382.png)
![N-[(2,1,3-benzothiadiazol-4-ylamino)-sulfanylidenemethyl]-4-methylbenzamide](/img/structure/B1218383.png)